Estrone-2,3,4-13C3
Overview
Description
Estrone-2,3,4-13C3 is a labeled isotope of Estrone . It is a weak estrogen and a minor female sex hormone. Estrone is a precursor or metabolite intermediate of estradiol, which is the most active estrogen . It is used primarily for clinical mass spectrometry .
Molecular Structure Analysis
The molecular formula of Estrone-2,3,4-13C3 is 13C3C15H22O2 . The molecular weight is 273.34 .Physical And Chemical Properties Analysis
Estrone-2,3,4-13C3 is a powder with a melting point of 258-260 °C (lit.) .Scientific Research Applications
“Estrone-2,3,4-13C3” is a stable-labeled internal standard of estrone, a precursor of estradiol . It’s used in various scientific fields, particularly in clinical testing and biological evaluation .
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Clinical Testing : “Estrone-2,3,4-13C3” is suitable for quantitation of estrone in serum or plasma by LC-MS/MS . This application is crucial for diagnosing developmental abnormalities, assessing enzyme inactivity or deficiency, or monitoring hormone replacement therapy in women .
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Biological Evaluation : “Estrone-2,3,4-13C3” is used in the synthesis and biological evaluation of 3-substituted estrone/estradiol derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 inhibitors . This enzyme catalyzes the last step in the biosynthesis of the estrogenic hormone E2, and its inhibition constitutes an interesting approach for the treatment of estrogen-dependent diseases like breast cancer and endometriosis .
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Reference Material : “Estrone-2,3,4-13C3” is used as a reference material in various scientific experiments . It’s often used in mass spectrometry (MS) for the identification and quantification of estrone in various samples .
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Drug Testing : “Estrone-2,3,4-13C3” can be used in drug testing and forensic analysis . It can help in the detection and quantification of estrone in biological samples, which can be crucial in assessing hormone levels in various medical and legal contexts .
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Environmental Studies : “Estrone-2,3,4-13C3” can be used in environmental studies to track the presence and effects of estrone in the environment . For example, it can be used to measure the concentration of estrone in water samples, which can be an indicator of water pollution .
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Pharmaceutical Research : “Estrone-2,3,4-13C3” can be used in pharmaceutical research for the development of new drugs . It can be used in the synthesis of various estrone derivatives, which can have potential therapeutic applications .
Safety And Hazards
properties
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i3+1,10+1,12+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXHEGUUPJUMQT-JTCDCFKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=[13CH][13C](=[13CH]4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736173 | |
Record name | 3-Hydroxy(2,3,4-~13~C_3_)estra-1,3,5(10)-trien-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Estrone-2,3,4-13C3 | |
CAS RN |
1241684-29-6 | |
Record name | 3-Hydroxy(2,3,4-~13~C_3_)estra-1,3,5(10)-trien-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1241684-29-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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